molecular formula C18H18N4O4S B2763683 N-(2H-1,3-benzodioxol-5-yl)-2-cyclopropaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide CAS No. 1351618-08-0

N-(2H-1,3-benzodioxol-5-yl)-2-cyclopropaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide

Cat. No.: B2763683
CAS No.: 1351618-08-0
M. Wt: 386.43
InChI Key: GLYJCCSILYXBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-cyclopropaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is a complex organic compound that features a unique combination of structural motifs, including a benzo[d][1,3]dioxole ring, a cyclopropane carboxamide group, and a thiazolo[5,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-cyclopropaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Construction of the thiazolo[5,4-c]pyridine core: This step often involves the condensation of a pyridine derivative with a thioamide, followed by cyclization under acidic or basic conditions.

    Introduction of the cyclopropane carboxamide group: This can be accomplished through the reaction of a cyclopropane carboxylic acid derivative with an amine, followed by coupling with the thiazolo[5,4-c]pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-cyclopropaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives.

    Reduction: The cyclopropane carboxamide group can be reduced to the corresponding amine.

    Substitution: The thiazolo[5,4-c]pyridine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolo[5,4-c]pyridine derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-cyclopropaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-cyclopropaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole ring may interact with enzymes or receptors, modulating their activity. The cyclopropane carboxamide group can enhance the compound’s binding affinity to its targets, while the thiazolo[5,4-c]pyridine core may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-3-(4-isobutyl-phenyl)-acrylamide
  • 3-benzo[d][1,3]dioxol-5-yl-N-cyclopropyl-acrylamide
  • N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-3-(4-isobutyl-phenyl)-acrylamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-cyclopropaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is unique due to its combination of structural motifs, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(cyclopropanecarbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c23-16(10-1-2-10)21-17-20-12-5-6-22(8-15(12)27-17)18(24)19-11-3-4-13-14(7-11)26-9-25-13/h3-4,7,10H,1-2,5-6,8-9H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYJCCSILYXBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.